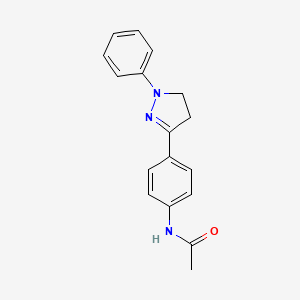

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

61447-56-1 |

|---|---|

Molekularformel |

C17H17N3O |

Molekulargewicht |

279.34 g/mol |

IUPAC-Name |

N-[4-(2-phenyl-3,4-dihydropyrazol-5-yl)phenyl]acetamide |

InChI |

InChI=1S/C17H17N3O/c1-13(21)18-15-9-7-14(8-10-15)17-11-12-20(19-17)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,21) |

InChI-Schlüssel |

QUGIWVJAOSZWMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the reaction of 1-phenyl-3-(4-aminophenyl)pyrazole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide, enabling a systematic comparison of their properties and applications:

N-{4-[5-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetamide (Compound 39)

- Synthesis: Prepared via chalcone-hydrazine cyclization in ethanol, yielding a pyrazoline core analogous to the target compound .

- Activity : Exhibits dual inhibition of cyclooxygenase (COX) and cholinesterase, attributed to the sulfonamide group’s electron-withdrawing effects and the dichlorophenyl group’s hydrophobic interactions .

- Key Difference : The sulfonamide substituent increases solubility in polar solvents compared to the unsubstituted phenyl group in the target compound.

N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide

- Structural Features : Replaces the pyrazoline core with a triazolo-pyrimidinyl heterocycle and introduces a piperazinyl-acetamide side chain.

- Activity : Demonstrates kinase inhibition due to the triazolo-pyrimidine moiety’s planar structure, which facilitates π-π stacking with enzyme active sites .

- Key Difference : The triazolo-pyrimidine system offers greater metabolic stability compared to the dihydropyrazole ring in the target compound.

N-{4-[1-Acetyl-5-(4-methoxy-phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-phenyl}-acetamide

- Structural Features : Substitutes the phenyl group at the pyrazoline C1 position with a 4-methoxyphenyl group and acetylates the pyrazoline nitrogen.

- Activity : The methoxy group enhances electron-donating capacity, improving antioxidant activity, while the acetyl group reduces intermolecular hydrogen bonding .

- Key Difference: The acetylated nitrogen diminishes the compound’s ability to act as a hydrogen bond donor compared to the target compound.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Flexibility : Pyrazoline derivatives like the target compound are synthesized via chalcone-hydrazine cyclization, a method shared with Compound 39 . Modifications to the hydrazine component or chalcone precursor allow diversification of substituents.

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., sulfonamide in Compound 39) enhance enzyme inhibition but reduce bioavailability.

- Bulky substituents (e.g., triazolo-pyrimidine) improve target specificity but may increase molecular weight and reduce solubility.

- Crystallographic Validation : Tools like SHELXL and structure-validation protocols are critical for confirming the stereochemistry of pyrazoline derivatives, ensuring accurate SAR interpretations.

Biologische Aktivität

N-(4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 293.4 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound.

In Vitro Evaluation:

Research conducted on several pyrazole derivatives demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties. Notably, the compound exhibited superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 80 |

| Ciprofloxacin | 0.5 | 1.0 | 60 |

| Ketoconazole | 0.75 | 1.5 | 55 |

The mechanism through which this compound exerts its antimicrobial effects includes inhibition of DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these targets ranged from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR, suggesting that the compound is a potent inhibitor of these critical enzymes involved in bacterial DNA replication and folate metabolism .

Anticancer Activity

Emerging research indicates that derivatives containing the pyrazole moiety may also possess anticancer properties. For instance, studies have shown that certain pyrazole-based compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Case Study:

A study investigated the effects of a related pyrazole derivative on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 μM after 24 hours of treatment. The compound was found to induce apoptosis through the activation of caspase pathways .

Toxicity and Safety Profile

Toxicological assessments revealed that this compound exhibits low hemolytic activity (ranging from 3.23 to 15.22%) compared to Triton X-100, indicating a favorable safety profile for potential therapeutic applications . Additionally, cytotoxicity studies showed an IC50 greater than 60 μM, suggesting that the compound is non-cytotoxic at therapeutic concentrations.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Core Formation | Chalcone + Hydrazine (EtOH, 80°C) | Pyrazoline ring synthesis | |

| Acetamide Conjugation | Acetic anhydride, reflux | Introduction of acetamide group |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Confirms regiochemistry of the pyrazoline ring and substituent positions (e.g., ¹H NMR for proton environments, ¹³C NMR for carbon backbone) .

- X-ray Crystallography : Resolves stereochemical ambiguities and validates hydrogen-bonding patterns (using SHELXL for refinement) .

- Mass Spectrometry (MS) : Verifies molecular weight and detects fragmentation patterns .

Q. Table 2: Key Analytical Data

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR | δ 2.1–2.3 ppm (acetamide CH₃), δ 3.5–4.0 ppm (pyrazoline CH₂) | |

| X-ray | Dihedral angle between phenyl and pyrazoline: 15–25° |

Basic: How are common impurities detected during synthesis?

Methodological Answer:

- HPLC/LCMS : Identifies unreacted intermediates or byproducts (e.g., chalcone residues) .

- TLC Monitoring : Uses silica gel plates with UV visualization to track reaction progress .

- Recrystallization Artifacts : Differential Scanning Calorimetry (DSC) detects polymorphic impurities .

Advanced: How can synthetic yields be optimized while maintaining purity?

Methodological Answer:

- Solvent Optimization : Ethanol-water mixtures improve solubility of intermediates, reducing side-product formation .

- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) enhances cyclocondensation efficiency .

- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes thermal degradation .

Q. Table 3: Yield Optimization Strategies

| Factor | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Solvent (Et:H₂O) | 7:3 v/v | +15–20% | |

| Catalyst (PTSA) | 5 mol% | +10–12% |

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

- Validation Workflow :

Advanced: What strategies are used to evaluate biological activity in vitro?

Methodological Answer:

- Targeted Assays : Enzyme inhibition (e.g., cholinesterase or COX-2) via spectrophotometric IC₅₀ determination .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets like DNA polymerase .

- Comparative Studies : Benchmark against structurally related pyrazoline derivatives (e.g., sulfonamide analogs) .

Advanced: How are crystallographic challenges (e.g., twinning) addressed?

Methodological Answer:

- Data Collection : High-resolution datasets (≤ 0.8 Å) with multi-axis rotation to capture twinned domains .

- Refinement : SHELXL's HKLF5 format for twin-law correction and RIGU restraints to stabilize disordered moieties .

- Validation : PLATON’s ADDSYM checks for missed symmetry in space group assignment .

Advanced: Can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

- QSAR Models : Use CODESSA or MOE to correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity .

- Dynamics Simulations : AMBER or GROMACS for 100-ns MD runs to assess target-ligand stability .

- Pharmacophore Mapping : Identify critical interactions (e.g., acetamide H-bonding with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.